
2,4-Didhlorophenylglyoxal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dichlorophenyl)-2-oxoacetaldehyde is an organic compound characterized by the presence of two chlorine atoms attached to a benzene ring, along with an aldehyde and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-2-oxoacetaldehyde can be achieved through several methods. One common approach involves the chlorination of 2-phenylacetaldehyde, followed by oxidation. The reaction typically proceeds as follows:
Chlorination: 2-Phenylacetaldehyde is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 2 and 4 positions of the benzene ring.
Oxidation: The resulting 2-(2,4-dichlorophenyl)acetaldehyde is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to form 2-(2,4-dichlorophenyl)-2-oxoacetaldehyde.
Industrial Production Methods
In an industrial setting, the production of 2-(2,4-dichlorophenyl)-2-oxoacetaldehyde may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can improve reaction control and reduce the formation of by-products. Additionally, solvent selection and reaction conditions are optimized to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions
2-(2,4-Dichlorophenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: 2-(2,4-Dichlorophenyl)-2-oxoacetic acid.
Reduction: 2-(2,4-Dichlorophenyl)-2-hydroxyacetaldehyde and 2-(2,4-dichlorophenyl)-2-hydroxyethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(2,4-Dichlorophenyl)-2-oxoacetaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used to study the effects of chlorinated aromatic compounds on biological systems.
Industrial Applications: The compound may be used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2-(2,4-dichlorophenyl)-2-oxoacetaldehyde depends on its interaction with biological molecules. The aldehyde and ketone groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorine atoms may also enhance the compound’s lipophilicity, allowing it to interact with cell membranes and disrupt cellular processes.
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar chlorinated aromatic structure.
2,4-Dichlorophenol: A chlorinated phenol used as an intermediate in the production of herbicides and disinfectants.
2,4-Dichlorobenzyl alcohol: An antiseptic used in throat lozenges.
Uniqueness
2-(2,4-Dichlorophenyl)-2-oxoacetaldehyde is unique due to the presence of both aldehyde and ketone functional groups, which confer distinct reactivity compared to other chlorinated aromatic compounds
特性
分子式 |
C8H4Cl2O2 |
|---|---|
分子量 |
203.02 g/mol |
IUPAC名 |
2-(2,4-dichlorophenyl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C8H4Cl2O2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-4H |
InChIキー |
XQZIEIIQHUCWSQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


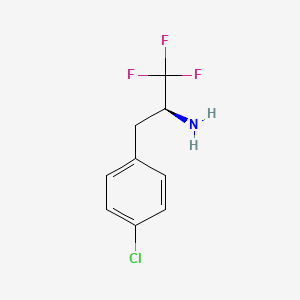
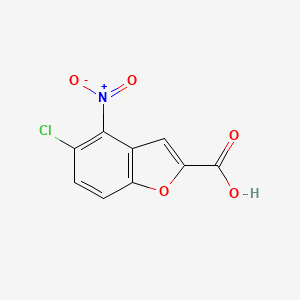
![6-Bromo-3-iodo-8-methylimidazo[1,2-a]pyridine](/img/structure/B12849195.png)
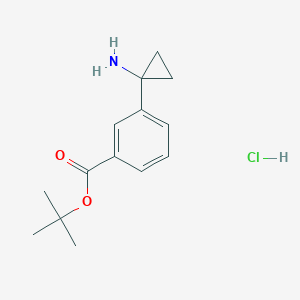
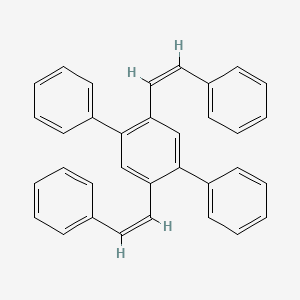
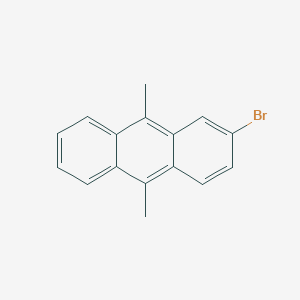
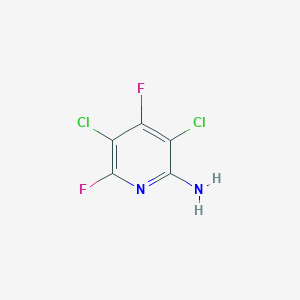
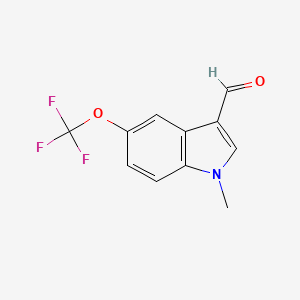
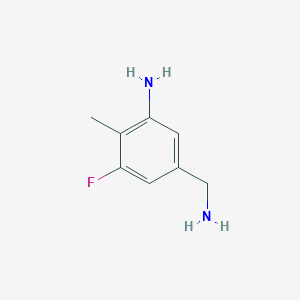
![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-ol](/img/structure/B12849224.png)
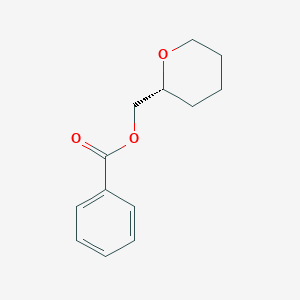

![6-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12849245.png)
![(3aR,4R,6R,11aR,Z)-10-(Hydroxymethyl)-6-methyl-3-methylene-2,7-dioxo-2,3,3a,4,5,6,7,11a-octahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate](/img/structure/B12849257.png)
